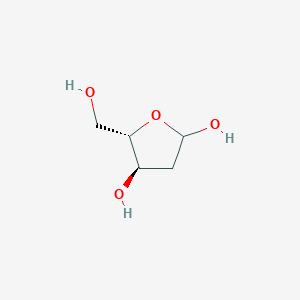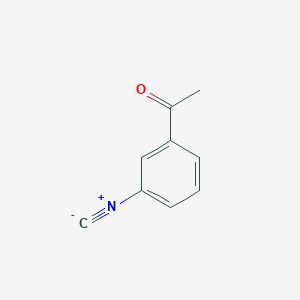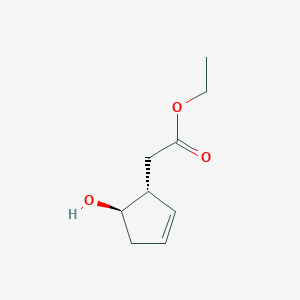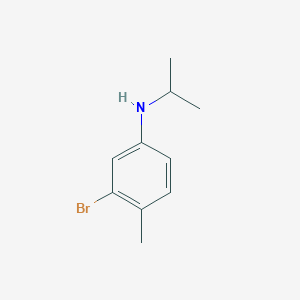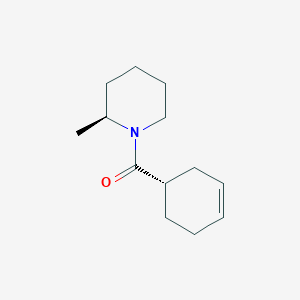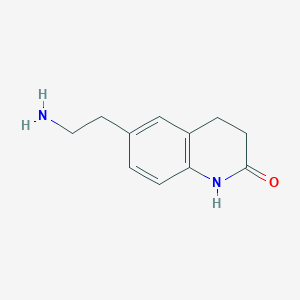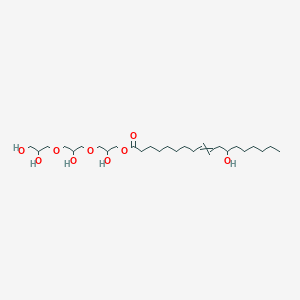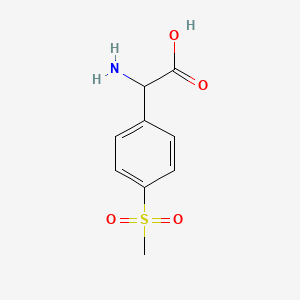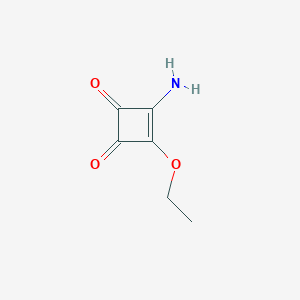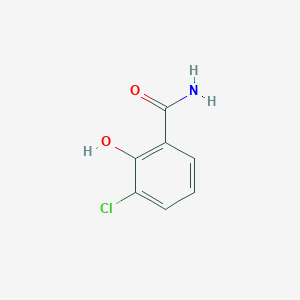
(2-Bromo-4-fluorophenyl)hydrazine
Descripción general
Descripción
“(2-Bromo-4-fluorophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 571170-91-7 . It has a molecular weight of 241.49 . The compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4-fluorophenyl)hydrazine hydrochloride” is 1S/C6H6BrFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H . This indicates the presence of a bromine atom at the 2nd position and a fluorine atom at the 4th position on the phenyl ring .Physical And Chemical Properties Analysis
“(2-Bromo-4-fluorophenyl)hydrazine hydrochloride” is a powder that is stored at room temperature . It has a melting point of 208-210 degrees Celsius .Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensing
One significant application of (2-Bromo-4-fluorophenyl)hydrazine derivatives is in the development of fluorescent probes. For example, a study by Zhu et al. (2019) details the creation of a ratiometric fluorescent probe for detecting hydrazine in biological and water samples. This probe, utilizing dicyanoisophorone as the fluorescent group, showed low cytotoxicity, high cell permeability, and was effective in environmental water systems and in fluorescence imaging of exogenous N2H4 in HeLa cells and zebrafish (Zhu et al., 2019).
Synthesis of Benzothiazepines and Pyrazolines
(2-Bromo-4-fluorophenyl)hydrazine derivatives have also been used in synthesizing various organic compounds. Jagadhani et al. (2015) described the synthesis of fluorinated benzothiazepines and pyrazolines using 4-Bromo-2-fluorobenzaldehyde and hydrazine hydrate, highlighting the potential of these compounds in pharmaceutical manufacturing (Jagadhani, Kundlikar, & Karale, 2015).
Molecular Structure Analysis
The study of molecular structures of compounds derived from (2-Bromo-4-fluorophenyl)hydrazine is another area of research. Sathish et al. (2018) investigated the molecular structure, Hirshfeld surface, spectral investigations, and molecular docking study of a compound synthesized from thiophenechalcone and hydrazine hydrate. This research contributes to the understanding of the chemical and optical properties of these compounds (Sathish et al., 2018).
Corrosion Inhibition
(2-Bromo-4-fluorophenyl)hydrazine derivatives have been explored for their corrosion inhibitive properties. Yadav, Sharma, and Sarkar (2015) studied the adsorption and corrosion inhibition performance of synthesized hydrazine compounds on steel in acidic environments, highlighting their potential application in industrial settings (Yadav, Sharma, & Sarkar, 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it can cause skin burns, eye damage, and may be harmful if inhaled or swallowed . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that (2-Bromo-4-fluorophenyl)hydrazine may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that (2-Bromo-4-fluorophenyl)hydrazine might interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds have been involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that (2-Bromo-4-fluorophenyl)hydrazine could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 24149 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have shown a wide range of biological activities , suggesting that (2-Bromo-4-fluorophenyl)hydrazine could potentially have diverse molecular and cellular effects.
Action Environment
It’s known that the compound should be stored at room temperature , suggesting that temperature could potentially influence its stability and efficacy.
Propiedades
IUPAC Name |
(2-bromo-4-fluorophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJQYRJBFRVSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-fluorophenyl)hydrazine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

